Stearamidopropyl dimethylamine lactate

Description

Properties

CAS No. |

55819-53-9 |

|---|---|

Molecular Formula |

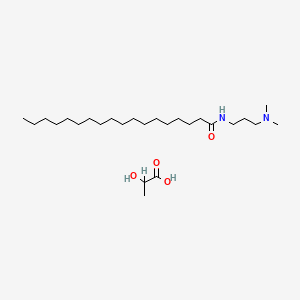

C26H54N2O4 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]octadecanamide;2-hydroxypropanoic acid |

InChI |

InChI=1S/C23H48N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h4-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6) |

InChI Key |

NTLIJZACUWTZFB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |

Other CAS No. |

55819-53-9 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Key Applications

- Hair Care Products

- Skin Care Products

- Cosmetic Formulations

- Textile Industry

Case Study 1: Hair Conditioning Efficacy

A study evaluated the effectiveness of this compound in a commercial conditioner. Results showed significant improvements in hair manageability and shine compared to control formulations lacking this ingredient. The study highlighted its role in enhancing consumer satisfaction through improved sensory attributes .

Case Study 2: Emulsification in Creams

Research on the use of this compound as an emulsifier in facial creams demonstrated its ability to stabilize oil-in-water emulsions effectively. The formulation maintained stability over time, with no phase separation observed during a six-month storage period at varying temperatures .

Comparative Data Table

| Application Area | Functionality | Typical Use Concentration |

|---|---|---|

| Hair Conditioners | Improves combability, adds shine | 1-3% |

| Shampoos | Viscosity builder, conditioning | 0.5-2% |

| Skin Creams | Emulsification | 1-5% |

| Fabric Softening | Reduces static cling | Variable |

Chemical Reactions Analysis

Reaction Mechanism:

Key Parameters:

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature | 120–150°C | |

| Catalyst | Optional (e.g., titanium-based) | |

| Reaction Time | 2–4 hours | |

| Yield | >85% (after purification) |

This exothermic reaction forms an amide bond, producing stearamidopropyl dimethylamine as an intermediate .

Neutralization with Lactic Acid

The intermediate is protonated using lactic acid (C₃H₆O₃) to form the lactate salt, enhancing water solubility and cationic properties.

Reaction Equation:

Process Conditions:

| Parameter | Value/Detail | Source |

|---|---|---|

| Molar Ratio | 1:1 (amine:lactic acid) | |

| pH Adjustment | 4.0–5.0 (post-reaction) | |

| Solubility | Water-soluble above 60°C |

This step converts the tertiary amine into a quaternary ammonium compound, improving its affinity for keratin in hair care formulations .

Structural and Molecular Data

The final compound has the molecular formula C₂₆H₅₄N₂O₄ and a molecular weight of 458.72 g/mol .

Key Functional Groups:

-

Amide group : Provides stability and surfactant properties.

-

Quaternary ammonium : Enhances cationic conditioning.

-

Lactate counterion : Balances charge and improves biodegradability .

Stability and Reactivity

Comparison with Similar Compounds

Structural and Functional Differences

Amidoamine surfactants share a common structure comprising a fatty acid-derived hydrophobic tail and a hydrophilic amine group. Key variations lie in:

- Fatty acid chain length and saturation: Stearamidopropyl dimethylamine lactate: C18 saturated (stearic acid) . Oleamidopropyl dimethylamine (OAPDA): C18 monounsaturated (oleic acid) . Cocamidopropyl dimethylamine lactate: C12-C14 (coconut-derived fatty acids) . Palmitamidopropyl dimethylamine: C16 saturated (palmitic acid) .

The chain length influences solubility, melting point, and conditioning efficacy. Longer chains (e.g., C18 in stearamidopropyl) enhance film-forming properties, while shorter chains (e.g., C12 in cocamidopropyl) improve solubility .

Allergenic Reactivity

This compound exhibits lower allergenic reactivity, attributed to its saturated fatty acid chain and minimal oleic acid contamination . In contrast, OAPDA and tallowamidopropyl derivatives show higher sensitization due to unsaturated fatty acid content or impurities .

Thermal Stability

This compound undergoes thermal decomposition at 348–365°C in inert atmospheres (helium), releasing dimethylamine and water. In synthetic air, oxidative degradation occurs at similar temperatures, accompanied by exothermic reactions .

Preparation Methods

Raw Materials

- Stearic acid : A long-chain fatty acid (C18) derived from natural sources such as vegetable oils.

- 3-Dimethylaminopropylamine (DMAPA) : A bifunctional amine containing both primary and tertiary amine groups, essential for amidation.

- Catalysts and reagents : Sometimes used to accelerate the amidation reaction or control reaction conditions.

Reaction Mechanism: Amidation

The key chemical reaction is amidation, where the carboxylic acid group of stearic acid reacts with the primary amine group of DMAPA to form an amide bond, releasing water:

$$

\text{Stearic acid} + \text{DMAPA} \xrightarrow{\text{Heat, catalyst}} \text{Stearamidopropyl dimethylamine} + H_2O

$$

- The reaction is typically conducted in a chemical reactor under controlled heating.

- Catalysts may be employed to enhance reaction rate and yield.

- The reaction environment can be acidic or alkaline, depending on process optimization.

Purification

- The crude product undergoes purification to remove unreacted starting materials, water, and by-products.

- Common purification methods include filtration and distillation.

- The goal is to achieve a product purity of 98-99%, which is typical for fatty acid amidopropyl dimethylamines.

Conversion to this compound

Salt Formation

- The free amine is reacted with lactic acid (2-hydroxypropanoic acid) to form the lactate salt.

- This step improves the compound's stability, solubility, and reduces the free amine's alkalinity.

$$

\text{Stearamidopropyl dimethylamine} + \text{Lactic acid} \rightarrow \text{this compound}

$$

- The reaction typically occurs under mild conditions, ensuring the formation of a stable, non-volatile salt.

- The resulting salt is a solid with slight water solubility and enhanced safety profile for cosmetic applications.

Process Parameters and Quality Control

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Reaction temperature | 120–180 °C | Optimized for amidation efficiency |

| Reaction time | Several hours (4–8 h) | Depends on catalyst and scale |

| Catalyst | Acidic or basic catalysts (optional) | To accelerate amidation |

| Purity of final amine | 98–99% | Verified by chromatographic methods |

| pH during lactate formation | Mildly acidic (pH ~4-6) | Ensures protonation of amine group |

| Final product form | Solid | Slightly soluble in water |

Quality control includes:

- Purity analysis by HPLC or GC-MS

- Residual free amine content

- Moisture content

- Physical appearance and stability tests

Research Findings and Industrial Insights

- The synthesis of stearamidopropyl dimethylamine is a clean process with minimal by-products, primarily water.

- The main impurity concerns arise from starting materials, especially DMAPA, which can carry sensitizing impurities.

- The lactate salt form improves the compound’s safety profile, reducing irritation potential in cosmetic formulations.

- The compound exhibits excellent antistatic and conditioning effects due to its cationic nature and affinity for hair keratin.

- The process is scalable and widely used in industrial cosmetic ingredient production.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Amidation | Stearic acid + DMAPA → stearamidopropyl dimethylamine + water | Heat, catalyst, controlled time |

| 2. Purification | Removal of impurities and residual reactants | Filtration, distillation |

| 3. Salt formation | Reaction with lactic acid to form lactate salt | Mild acidic pH, room to moderate temp |

| 4. Quality control & packaging | Purity testing, stability, packaging | Analytical verification, safe handling |

Q & A

Q. What are the standard synthetic pathways for producing stearamidopropyl dimethylamine lactate, and how are intermediates characterized?

this compound is synthesized via a two-step process: (1) reacting stearic acid with 3-(dimethylamino)propylamine to form stearamidopropyl dimethylamine, followed by (2) neutralization with lactic acid to yield the lactate salt . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and titration methods to assess amine values (e.g., 148–152 mg KOH/g range) .

Q. How does the cationic nature of this compound influence its functionality as a surfactant?

The compound’s quaternary ammonium structure confers cationic properties, enabling electrostatic interactions with negatively charged surfaces (e.g., hair or textiles). This facilitates antistatic effects, emulsification, and conditioning by reducing surface tension and forming stable micelles . Functional efficacy is typically validated via zeta potential measurements and emulsion stability tests .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is preferred due to the compound’s lack of UV chromophores. Alternatively, mass spectrometry (LC-MS) provides high specificity, particularly in biological or cosmetic matrices . Sample preparation often involves liquid-liquid extraction to isolate the compound from interfering components .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the relationship between alkyl chain length and irritancy potential in stearamidopropyl dimethylamine derivatives?

Comparative studies using murine local lymph node assays (LLNA) are recommended. For example, stearamidopropyl dimethylamine (18-carbon chain) showed lower irritancy (2/13 positive reactions) compared to oleamidopropyl derivatives (11/13) in human patch tests, likely due to reduced penetration efficiency with longer chains . Dose-response experiments (e.g., 0.1%–5% w/v concentrations) and histological analysis of epidermal layers can further elucidate mechanistic differences .

Q. What experimental approaches address contradictions in biodegradability data for this compound?

Conflicting biodegradability reports (e.g., "readily biodegradable" vs. "persistent") may arise from variations in test conditions (e.g., OECD 301 vs. 302 protocols). Researchers should conduct standardized closed bottle tests (OECD 301D) with controlled microbial consortia and monitor lactate degradation via ion chromatography to isolate compound-specific behavior .

Q. How can computational modeling predict the interaction of this compound with keratin in hair care applications?

Molecular dynamics (MD) simulations using software like GROMACS can model the compound’s binding affinity to keratin’s cysteine-rich domains. Parameters include electrostatic potential maps and free energy calculations (e.g., MMPBSA). Experimental validation via Fourier-transform infrared spectroscopy (FTIR) can detect shifts in amide I/II bands, confirming hydrogen bonding .

Q. What methodologies optimize the formulation stability of this compound in high-pH systems?

Stability studies should employ accelerated aging protocols (40°C/75% RH for 12 weeks) with pH adjustments (4–8). Particle size analysis (dynamic light scattering) and turbidity measurements identify aggregation thresholds. Chelating agents (e.g., EDTA) may mitigate lactate degradation in alkaline conditions .

Methodological Guidance

Q. How should researchers structure a manuscript to report conflicting data on the compound’s environmental impact?

Q. What controls are essential in in vitro cytotoxicity assays for this compound?

Include vehicle controls (e.g., ethanol/water mixtures), positive controls (e.g., sodium dodecyl sulfate), and blank samples. Normalize cell viability data using MTT assays and validate with lactate dehydrogenase (LDH) leakage tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.